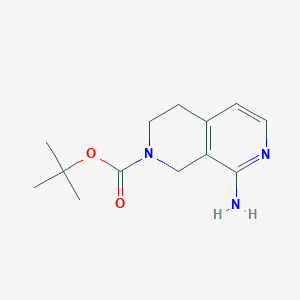

tert-butyl 8-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 8-amino-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-5-9-4-6-15-11(14)10(9)8-16/h4,6H,5,7-8H2,1-3H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYRKJLLYKQRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl esters or tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of naphthyridine oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The amino group and tert-butyl ester can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structure could be modified to create analogs that serve as probes or inhibitors for specific biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Naphthyridine Core

tert-Butyl 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate (CAS 1823257-74-4)

- Structural Difference: Chlorine replaces the amino group at the 8-position.

- Synthesis : Prepared via regioselective catalytic reduction and subsequent protection with tert-butyloxycarbonyl (BOC) groups .

- Reactivity : The chlorine atom serves as a leaving group, enabling nucleophilic substitution (e.g., amination to yield the target compound).

- Physical Properties: Molecular weight = 268.74 g/mol; IR lacks N-H stretches (vs. 3300–3500 cm⁻¹ in the amino derivative) .

tert-Butyl 5-(Hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 1250999-83-7)

- Structural Difference: Hydroxymethyl group at the 5-position instead of the 8-amino group.

- Applications: The hydroxymethyl group enhances hydrophilicity, improving solubility in polar solvents compared to the amino derivative .

tert-Butyl 2,4-Dichloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (CAS 1393558-68-3)

Spectroscopic and Physical Properties

Commercial and Regulatory Considerations

- Availability: The 8-chloro analog is commercially available (e.g., CHEMSPACE US Inc.), while the amino derivative is listed at a premium price (€457/50 mg), reflecting its synthetic complexity .

Biological Activity

Tert-butyl 8-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.

Overview of Biological Activity

Naphthyridine derivatives are recognized for their broad spectrum of biological activities. Specifically, this compound has been investigated for:

- Antimicrobial Activity : Exhibiting potential against various pathogens.

- Anticancer Properties : Demonstrating cytotoxic effects on cancer cell lines.

The biological effects of naphthyridine derivatives are attributed to their ability to interact with specific cellular targets. The proposed mechanisms include:

- Inhibition of DNA Topoisomerases : Certain derivatives have shown inhibitory effects on human DNA topoisomerase IB (hTopIB), which is crucial for DNA replication and transcription .

- Cell Proliferation Inhibition : These compounds may induce apoptosis in cancer cells through various biochemical pathways.

Antimicrobial Activity

A study highlighted the antimicrobial properties of naphthyridine derivatives. The compound exhibited significant activity against a range of microbial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens, indicating effective antimicrobial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF-7. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa | 12.5 | 4.6 |

| MCF-7 | 15.0 | 3.9 |

The selectivity index indicates the compound's potential as a therapeutic agent with lower toxicity towards normal cells compared to cancer cells.

Case Studies

- Study on Antileishmanial Activity : A recent study evaluated the antileishmanial effects of various naphthyridine derivatives. The results indicated that compounds lacking aromaticity exhibited enhanced activity compared to their aromatic counterparts . This finding suggests that structural modifications can significantly influence biological activity.

- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of naphthyridine derivatives on murine intestinal organoids versus splenic macrophages. The results showed that certain compounds were less toxic in intestinal organoids while maintaining high viability at specific concentrations .

Q & A

Q. What are the standard synthetic routes for tert-butyl 8-amino-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Cyclization : Formation of the naphthyridine core via condensation of precursors like aminopyridines with tert-butyl acrylate under acidic or basic conditions .

- Esterification : Introduction of the tert-butyl ester group using reagents like Boc anhydride in dichloromethane (DCM) with catalytic DMAP .

- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization for high-purity yields.

Q. How is the compound characterized after synthesis?

- Methodological Answer : Key analytical techniques include:

- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl) to confirm structure and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.

- X-ray Crystallography : Structural elucidation via SHELX software for refinement of single-crystal data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalyst Screening : Use of Pd-based catalysts for cross-coupling steps or Lewis acids (e.g., ZnCl) for regioselective cyclization .

- DOE (Design of Experiments) : Statistical modeling to evaluate temperature, pH, and reagent stoichiometry interactions.

Q. What strategies are used to determine the crystal structure of this compound?

- Methodological Answer :

- Single-Crystal Growth : Slow evaporation from ethanol or DCM solutions.

- Data Collection : Synchrotron X-ray diffraction (λ = 0.710–1.541 Å) at 100–150 K.

- Refinement : SHELXL for least-squares refinement of positional and thermal parameters, achieving R < 0.05 .

Q. How can structural modifications enhance biological activity?

- Methodological Answer :

- Functional Group Introduction : Thiation (using PS in pyridine) to replace carbonyl groups with thiols, improving membrane permeability .

- SAR Studies : Systematic replacement of substituents (e.g., tert-butyl with methyl or trifluoromethyl) to assess binding affinity changes.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs.

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial studies, IC for cytotoxicity).

- Control Experiments : Include positive/negative controls (e.g., doxorubicin for anticancer assays) and replicate studies across labs.

- Meta-Analysis : Statistical aggregation of data from peer-reviewed journals to identify trends or outliers.

Key Notes

- Structural and synthetic insights derived from peer-reviewed crystallography and organic chemistry methodologies.

- Advanced questions emphasize experimental design, reproducibility, and interdisciplinary approaches (e.g., computational biology).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.